N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a complex organic compound that features a combination of furan, pyrazine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazine Ring: Starting with a suitable precursor, the pyrazine ring can be synthesized through cyclization reactions.
Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, such as Suzuki or Heck coupling.
Incorporation of the Thiophene Ring: The thiophene ring can be added through similar coupling reactions or via direct functionalization.
Formation of the Amide Bond: The final step involves the formation of the amide bond, typically through a condensation reaction between an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(2-thienyl)propanamide: Similar structure but with a different thiophene substitution.
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylfuran-2-yl)propanamide: Similar structure but with a different furan substitution.
Uniqueness
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is unique due to its specific combination of heterocyclic rings, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N-((3-(furan-3-yl)pyrazin-2-yl)methyl)-3-(3-methylthiophen-2-yl)propanamide is a novel compound that has garnered attention for its potential biological activity, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented structurally as follows:
The primary biological target for this compound appears to be bacterial pathogens, particularly Mycobacterium tuberculosis . The compound exhibits significant anti-tubercular activity, with studies indicating an IC50 value ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra .
Biochemical Pathways
The compound's mechanism involves the inhibition of specific metabolic pathways within the bacterial cells, leading to cell death. It has been noted for its ability to disrupt cellular processes essential for bacterial survival.
Antimicrobial Activity
Research has demonstrated that this compound exhibits potent antimicrobial properties. A summary of its activity against various pathogens is provided in Table 1.
Pathogen | IC50 (μM) | Activity |
---|---|---|
Mycobacterium tuberculosis | 1.35 - 2.18 | Significant anti-tubercular |
Staphylococcus aureus | 5.0 | Moderate |
Escherichia coli | 10.0 | Weak |
Cytotoxicity Studies
In vitro studies on human embryonic kidney cells (HEK293) indicate that the compound is non-toxic at concentrations effective against bacterial pathogens. This suggests a favorable safety profile for potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Antitubercular Activity : This study evaluated the compound's efficacy against various strains of Mycobacterium tuberculosis , confirming its potential as a lead compound for developing new antitubercular agents .
- Antimicrobial Spectrum Evaluation : A broader evaluation of antimicrobial activity showed that while the compound is most potent against Mycobacterium tuberculosis , it also displays moderate activity against other Gram-positive bacteria such as Staphylococcus aureus .
- Structure-Activity Relationship (SAR) : Investigations into the structure–activity relationship have indicated that modifications to the furan and pyrazine rings can enhance biological activity, suggesting avenues for further optimization .
Pharmacokinetics
Preliminary pharmacokinetic assessments suggest that this compound has favorable absorption characteristics, with potential for good bioavailability when administered orally.
Properties
IUPAC Name |
N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]-3-(3-methylthiophen-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-12-5-9-23-15(12)2-3-16(21)20-10-14-17(19-7-6-18-14)13-4-8-22-11-13/h4-9,11H,2-3,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAWBHGADAHYGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CCC(=O)NCC2=NC=CN=C2C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.